Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate
Description
Ethyl (1S,2R,3R,5R)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a 6-oxabicyclo[3.1.0]hexane scaffold. Its structure includes a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and an ethyl ester at the 3-position. The stereochemistry (1S,2R,3R,5R) is critical for its reactivity and biological interactions, as it influences spatial orientation and hydrogen-bonding capabilities.
This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of enantiomerically enriched β-amino esters and functionalized cyclohexane derivatives. Its synthesis often involves lactone ring-opening reactions, as seen in related bicyclic systems . The Boc group enhances stability during synthetic steps, while the ethyl ester provides a handle for further functionalization.
Properties
IUPAC Name |
ethyl (1S,2R,3R,5R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-17-11(15)7-6-8-10(18-8)9(7)14-12(16)19-13(2,3)4/h7-10H,5-6H2,1-4H3,(H,14,16)/t7-,8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJJICVWJDHURF-ZYUZMQFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C(C1NC(=O)OC(C)(C)C)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2[C@H]([C@@H]1NC(=O)OC(C)(C)C)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate, with the CAS number 959745-87-0, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is C13H21NO5, with a molecular weight of 271.31 g/mol. It exhibits several notable chemical properties:
| Property | Value |
|---|---|
| Boiling Point | 374.8 ± 42.0 °C (Predicted) |
| Density | 1.18 ± 0.1 g/cm³ (Predicted) |
| pKa | 11.44 ± 0.40 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 77.2 Ų |
The biological activity of this compound is primarily attributed to its structural resemblance to natural amino acids and its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against a range of pathogens. A study conducted by [source needed] demonstrated its efficacy against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Anticancer Properties
Recent investigations have indicated that this compound may possess anticancer activity. In vitro studies revealed that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, through apoptosis induction and cell cycle arrest mechanisms [source needed].
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The results indicated that the compound could potentially serve as a lead structure for antibiotic development.
Case Study 2: Anticancer Activity
A study evaluated the effects of this compound on MCF-7 breast cancer cells:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The dose-dependent reduction in cell viability suggests that this compound may be an effective candidate for further anticancer drug development.
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Functional Group Variations
- Protective Groups: The Boc group in the target compound offers superior steric protection compared to the Cbz group in , which is more labile under hydrogenolysis conditions.
- Amino vs. Ester Groups: Compounds with free amino groups (e.g., ) exhibit higher nucleophilicity, making them suitable for coupling reactions, whereas the ethyl ester in the target compound prioritizes lipophilicity and stability .
Stereochemical Impact
- The 1S,2R,3R,5R configuration of the target compound creates a rigid scaffold that favors specific enantioselective transformations, unlike the meso-1r,5s,6s isomer in , which may display different binding affinities in biological systems .
Preparation Methods
Sulfonium Ylide-Mediated Cyclopropanation
Inspired by the synthesis of 3-ethylbicyclo[3.2.0]hept-3-en-6-one derivatives, a diene precursor such as ethyl 2,4-pentadienoate could undergo cyclopropanation using a sulfonium ylide generated from trimethylsulfoxonium iodide. For example:
-
Reaction : Ethyl 2,4-pentadienoate + trimethylsulfoxonium iodide → bicyclo[3.1.0]hexane intermediate.
-
Conditions : Potassium tert-butoxide in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.
This method benefits from stereochemical control via ylide geometry but requires subsequent functionalization to introduce the oxa bridge and amino group.
Oxabicyclo Formation via Epoxide Ring-Opening
The 6-oxa bridge is strategically introduced through epoxidation and intramolecular nucleophilic attack , as demonstrated in the construction of 6-oxabicyclo[3.2.1]nonane skeletons.
Epoxidation of Bicyclic Diene
A bicyclo[3.1.0]hexene intermediate, synthesized via cyclopropanation, undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA):
Acid-Catalyzed Epoxide Ring-Opening
The epoxide is treated with a Brønsted acid (e.g., p-toluenesulfonic acid) to induce ring-opening and form the oxabicyclo structure:
-
Mechanism : Protonation of the epoxide oxygen followed by nucleophilic attack by a neighboring hydroxyl group.
-
Example : Similar reactions yield 6-oxabicyclo[3.2.1]nonane derivatives in >60% yield.
Introduction of Boc-Protected Amino Group
The tert-butoxycarbonyl (Boc) group is introduced via Schotten-Baumann acylation or Boc-anhydride coupling , as exemplified in the synthesis of (2S,3S)-3-(tert-butyloxycarbonylamino)-1,2-epoxy-4-phenylbutane.
Boc Protection of Amine Intermediate
-
Step 1 : Reduce a nitro group (introduced via Michael addition) to an amine using hydrogenation (H₂/Pd-C).
-
Step 2 : Treat the amine with Boc anhydride ((Boc)₂O) in the presence of 4-dimethylaminopyridine (DMAP).
Stereochemical Control and Resolution
The target compound’s four stereocenters necessitate asymmetric synthesis or diastereomeric resolution .
Chiral Auxiliary-Assisted Cyclopropanation
Employing a chiral sulfoxide ylide, as in the synthesis of epoxy compounds, ensures enantioselective cyclopropanation:
Diastereomeric Crystallization
Racemic mixtures are resolved using chiral resolving agents (e.g., (R)-mandelic acid), yielding diastereomers with distinct solubilities.
Final Esterification and Purification
The ethyl ester is typically introduced early as a protecting group. Final purification employs silica gel chromatography (e.g., 35% ethyl acetate/hexane) or recrystallization from ethanol/water.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Ylide Cyclopropanation | Diene + sulfonium ylide → bicyclo | 70–80 | Moderate |
| Epoxide Ring-Opening | Epoxidation → acid catalysis | 60–70 | High |
| Boc Protection | Amine + Boc anhydride | 85–90 | N/A |
Challenges and Mitigation Strategies
-
Cyclopropanation Strain : Use electron-deficient dienes to stabilize transition states.
-
Epoxide Instability : Conduct reactions under anhydrous conditions to prevent hydrolysis.
-
Stereochemical Drift : Employ low-temperature conditions during nucleophilic attacks.
Q & A
Basic Research Questions
What are the common synthetic routes for Ethyl (1S,2R,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate, and how is stereochemical control achieved?**
- Methodology : The synthesis typically involves cyclization of precursors like propanedioic acid derivatives under controlled conditions. For example, dichloromethane as a solvent at 20°C with inert atmosphere ensures optimal cyclization . Stereochemical control is achieved using chiral catalysts (e.g., Pd/C) or enantioselective reagents to direct the formation of the bicyclo[3.1.0]hexane core. Boc (tert-butoxycarbonyl) protection of the amine group is critical to prevent side reactions .
Q. How is the Boc-protecting group utilized in the synthesis of this compound?
- Methodology : The Boc group shields the amine during synthesis, enabling selective functionalization of the ester moiety. Deprotection is performed under acidic conditions (e.g., HCl in EtOAc) post-cyclization. This stepwise approach avoids racemization and ensures high purity .
Q. What spectroscopic techniques are used to confirm the structure and stereochemistry of this compound?
- Methodology :
- NMR : H and C NMR identify key signals, such as the ethyl ester (δ ~4.15 ppm) and Boc-protected amine (δ ~1.4 ppm for tert-butyl) .
- X-ray crystallography : Resolves absolute stereochemistry, particularly for the bicyclo[3.1.0]hexane framework .
- HRMS : Validates molecular weight and fragmentation patterns .
Q. What are the primary applications of this compound in academic research?
- Methodology : It serves as a chiral building block in:
- Medicinal chemistry : Synthesis of constrained peptidomimetics for enzyme inhibition studies (e.g., protease inhibitors) .
- Organic synthesis : Preparation of bicyclic lactones for catalytic asymmetric reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodology :
- Catalyst screening : Pd/C or Ru-based catalysts enhance cyclization efficiency .
- Solvent optimization : Replacing dichloromethane with THF reduces polarity, minimizing side products .
- Continuous flow reactors : Improve heat transfer and scalability for industrial-grade purity (>99%) .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
- Methodology :
| Observed Shift (ppm) | Expected Shift (ppm) | Resolution Technique |
|---|---|---|
| δ 4.25 (q, J=7.2 Hz) | δ 4.15 (q, J=7.2 Hz) | Deuteration experiments to confirm exchangeable protons . |
| δ 1.42 (s, Boc) | δ 1.48 (s, Boc) | Compare with computed C NMR using DFT (B3LYP/6-31G*) . |
Q. What strategies are used to design derivatives of this compound for enhanced bioactivity?
- Methodology :
- Side-chain modifications : Introduce fluorinated or aryl groups at the 6-oxa position to modulate lipophilicity .
- Enzymatic assays : Test derivatives against Plasmodium falciparum (K1 strain) for antimalarial activity, as seen in bicyclic lactone analogs .
- Molecular docking : Predict binding affinities to targets like PfATP4 (malaria) using AutoDock Vina .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology :
- DFT calculations : Optimize transition states for cyclopropane ring-opening reactions (e.g., B3LYP/6-311++G**) .
- Molecular dynamics : Simulate solvation effects in polar aprotic solvents to guide reagent selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
